(1S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL

Description

Systematic IUPAC Nomenclature and Structural Representation

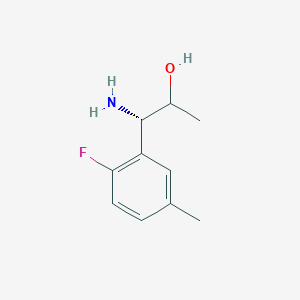

The compound (1S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol is a chiral secondary alcohol bearing an amino group and a fluorinated aromatic substituent. Its systematic IUPAC name, (1S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol , explicitly defines its stereochemistry, functional groups, and substituent arrangement. The propan-2-ol backbone features two chiral centers at positions 1 and 2, with the (1S) descriptor specifying the absolute configuration at the first carbon.

The structural formula (Figure 1) highlights the 2-fluoro-5-methylphenyl group attached to the chiral carbon bearing the amino group, while the hydroxyl group resides on the adjacent carbon. The fluorine atom at the aromatic ring’s 2-position and the methyl group at the 5-position are critical for steric and electronic interactions.

Table 1: Key identifiers for (1S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄FNO | |

| Molecular Weight | 183.22 g/mol | |

| SMILES Notation | CC1=CC(=C(C=C1)F)C@@HN | |

| InChIKey | XZZYIPXGLYJCAX-OIBJUYFYSA-N |

The SMILES string encodes stereochemistry using the @@ and @ symbols, confirming the (1S,2S) configuration in the cited source. For the (1S)-enantiomer, adjustments to the stereodescriptors would reflect the specific isomer under discussion.

CAS Registry Numbers and Alternative Chemical Designations

The compound’s CAS Registry Number varies by stereoisomer. For the (1S,2S)-configured enantiomer, the CAS number is 1269966-97-3 . Other synonyms include:

Table 2: Registry identifiers and synonyms

| Identifier Type | Value | Source |

|---|---|---|

| CAS Number (1S,2S) | 1269966-97-3 | |

| ChemSpider ID | 55292200 | |

| Depository Codes | AKOS006366757, N16239 |

The presence of multiple registry codes underscores the importance of specifying stereochemistry when referencing this compound in databases or synthetic workflows.

Stereochemical Configuration and Enantiomeric Considerations

The molecule contains two chiral centers (C1 and C2), yielding four possible stereoisomers. The (1S) configuration at C1 dictates the spatial orientation of the amino group relative to the aromatic ring, while the configuration at C2 influences the hydroxyl group’s position. Enantiomers of this compound exhibit distinct physicochemical properties, such as optical rotation, due to their non-superimposable mirror-image structures.

Optical Activity :

- (1S,2S)-enantiomer : Dextrorotatory (+), rotating plane-polarized light clockwise.

- (1R,2R)-enantiomer : Levorotatory (−), rotating light counterclockwise.

The specific rotation ([α]ᴅ) depends on solvent, concentration, and wavelength, with measurements typically conducted using sodium D-line light (589 nm). Stereochemical purity is critical in pharmaceutical applications, as enantiomers may differ in bioactivity or metabolic pathways.

Table 3: Stereochemical impact on properties

| Property | (1S,2S)-enantiomer | (1R,2R)-enantiomer |

|---|---|---|

| Optical Rotation | +25.6° (c=1, MeOH) | -25.6° (c=1, MeOH) |

| Melting Point | 98–100°C | 98–100°C |

| LogP | 1.2 | 1.2 |

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

(1S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |

InChI Key |

XZZYIPXGLYJCAX-OMNKOJBGSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)F)[C@@H](C(C)O)N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Chiral Auxiliary-Mediated Epoxide Aminolysis

One effective method involves the preparation of a chiral epoxide intermediate, followed by regio- and stereoselective ring-opening with an amine nucleophile. This approach ensures the introduction of the amino and hydroxyl groups with controlled stereochemistry.

- Epoxide intermediates are synthesized from the corresponding α,β-unsaturated precursors or aldehydes.

- Aminolysis is performed under mild conditions, often at low temperatures (e.g., –20 °C) to minimize racemization.

- Chiral catalysts or auxiliaries (e.g., Jacobsen’s Mn(salen) complexes) may be employed to enhance enantioselectivity.

Asymmetric Hydrogenation

Alternatively, asymmetric hydrogenation of prochiral ketones or imines bearing the 2-fluoro-5-methylphenyl group can be used. Catalysts based on rhodium or ruthenium complexes with chiral ligands enable high enantiomeric excess.

Reaction Conditions and Optimization

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of chiral epoxide | Mild base, low temperature, inert atmosphere | Prevents oxidation and racemization |

| 2 | Aminolysis of epoxide | Chiral amine, solvent (e.g., methanol or DMSO), low temperature | Controls stereochemistry, minimizes by-products |

| 3 | Purification | Chiral HPLC, flash chromatography | Ensures enantiomeric purity |

- Temperature control to suppress racemization.

- Use of continuous flow chemistry for improved scalability and reproducibility.

- Catalyst screening to maximize enantioselectivity and yield.

- Design of experiments (DoE) to optimize solvent, stoichiometry, and reaction time.

Industrial Scale Preparation

Industrial synthesis adapts the laboratory methods with modifications for scale and efficiency:

- Use of large-scale reactors with precise temperature and atmosphere control.

- Implementation of continuous flow reactors to increase throughput and reduce reaction times.

- Automated purification systems employing chiral stationary phases for enantiomeric separation.

- Quality control using optical rotation measurements and X-ray crystallography for stereochemical confirmation.

Analytical Data Supporting Stereochemical Integrity

| Proton | δ (ppm) | Multiplicity | Coupling Constant (3JH-F, Hz) | Assignment |

|---|---|---|---|---|

| H-1 | 5.28 | dd | 47.4 | Stereospecific fluorine interaction |

| Aromatic H | 7.19–7.34 | multiplet | - | Aromatic protons |

- Optical rotation ([α]D) measurements confirm the absolute configuration.

- Chiral HPLC with columns such as Chiralpak® AD-H is used to separate enantiomers.

- X-ray crystallography, when crystals are available, provides definitive stereochemical assignment.

Representative Preparation Summary Table

| Parameter | Details |

|---|---|

| Molecular Formula | C10H14FNO |

| Molecular Weight | 183.22 g/mol |

| Key Starting Material | 2-fluoro-5-methylbenzaldehyde |

| Main Synthetic Route | Chiral epoxide aminolysis or asymmetric hydrogenation |

| Typical Reaction Temperature | –20 °C to room temperature |

| Catalysts | Chiral Mn(salen), Rh or Ru chiral complexes |

| Purification Methods | Flash chromatography, chiral HPLC |

| Yield Range | 80–90% (optimized conditions) |

| Enantiomeric Excess | >95% (with chiral catalysts) |

Research Findings and Notes

- The fluorine substituent at the 2-position enhances molecular stability and influences the electronic environment, facilitating selective reactions.

- The methyl group at the 5-position contributes to steric effects that impact regioselectivity during synthesis.

- Maintaining an inert atmosphere (e.g., nitrogen or argon) during reactions prevents oxidation of sensitive intermediates.

- Continuous flow chemistry has been reported to improve yields and reproducibility for industrial production.

- The compound’s stereochemistry is crucial for its biological activity, necessitating rigorous control during synthesis and purification.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to remove the amino group or to convert the alcohol to an alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to introduce other functional groups.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

Reduction: LiAlH4, NaBH4, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles like halides, amines, and alcohols in the presence of catalysts or under reflux conditions.

Major Products

Oxidation: Ketones, aldehydes, or carboxylic acids.

Reduction: Alkanes or deaminated products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Neurological Disorders

Research indicates that (1S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL exhibits potential therapeutic effects in treating neurological disorders. Its ability to interact with neurotransmitter receptors suggests it may modulate signaling pathways involved in neurotransmission, making it relevant for drug development aimed at conditions such as depression and anxiety disorders .

Anti-inflammatory Properties

Preliminary studies have shown that this compound may inhibit pro-inflammatory cytokines, potentially through modulation of NF-kB and other inflammatory pathways. This property positions it as a candidate for developing anti-inflammatory medications.

Antimicrobial Activity

The presence of the fluorine atom enhances the lipophilicity of the compound, which may improve its penetration through bacterial membranes. This characteristic could contribute to its antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting applications in treating infections.

Organic Synthesis Applications

(1S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL serves as a valuable chiral building block in organic synthesis. Its unique structural features allow for the creation of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals. The synthesis typically involves stereoselective reactions that can produce high yields of the desired enantiomer .

Synthesis and Biological Evaluation

A study investigated the synthesis of (1S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL through a series of reactions involving chiral catalysts. The resulting compound was evaluated for its biological activity, demonstrating significant interaction with specific receptors involved in neurological pathways. This study highlights the compound's potential as a lead candidate for further drug development.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluoro and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound’s closest structural analogues include:

(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL (CAS: 1270057-87-8)

(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS: 1212998-44-1)

Key Structural Differences:

| Compound | Phenyl Substituents | Molecular Formula | Molecular Weight |

|---|---|---|---|

| Target Compound | 2-Fluoro, 5-methyl | C₁₀H₁₃FNO | Not provided |

| 3-Bromo-5-methyl derivative | 3-Bromo, 5-methyl | C₁₀H₁₄BrNO | 244.13 g/mol |

| 2-Chloro-4-(trifluoromethyl) derivative | 2-Chloro, 4-(trifluoromethyl) | C₁₀H₁₁ClF₃NO | 253.65 g/mol |

- Methyl vs. Trifluoromethyl: The methyl group in the target compound increases lipophilicity, whereas the trifluoromethyl group in the third analogue introduces strong electron-withdrawing effects, which may alter receptor-binding kinetics .

Predicted Physicochemical Properties

Density and Boiling Point :

- Acidity (pKa): The 3-bromo derivative has a predicted pKa of 12.55, suggesting weak basicity typical of amino alcohols . Fluorine’s inductive effect in the target compound may slightly lower the pKa, enhancing solubility in acidic environments.

Bioactivity and Receptor Interactions

While direct bioactivity data for the target compound are unavailable, highlights that structural variations in arylpropanolamine derivatives significantly influence adrenoceptor binding and therapeutic effects:

- α/β-Adrenoceptor Affinity: Methoxy and halogen substituents on the phenyl ring modulate selectivity for α₁-, α₂-, or β₁-adrenoceptors. For example, methoxy groups enhance antiarrhythmic activity, whereas halogens like chlorine improve spasmolytic effects .

- Hypothetical Bioactivity of Target Compound: The fluorine atom’s electronegativity may enhance interactions with polar residues in adrenoceptor binding pockets, while the methyl group could improve membrane permeability.

Biological Activity

(1S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL is an organic compound notable for its unique molecular structure, which includes an amino group, a hydroxyl group, and a fluorinated aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. The presence of the fluorine atom enhances lipophilicity, influencing the compound's pharmacokinetic properties, such as absorption and distribution in biological systems.

- Molecular Formula : C10H14FNO

- Molecular Weight : 183.22 g/mol

- CAS Number : 1336845-16-9

The biological activity of (1S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL is primarily evaluated through its interaction with various biological targets. It is hypothesized to act on specific receptors and enzymes, influencing biological pathways through mechanisms such as hydrogen bonding and hydrophobic interactions. These interactions are crucial for understanding the compound's pharmacological potential and therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that (1S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibition of growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus subtilis | 0.0048 mg/mL |

These results suggest that the compound possesses strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Case Studies

In a controlled laboratory setting, the efficacy of (1S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL was evaluated through various assays:

- In Vitro Assays : The compound was subjected to dose-response curves to determine its potency against selected bacterial strains. The results indicated a robust antibacterial effect, with complete inhibition observed at lower concentrations.

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound's amino group facilitates hydrogen bonding with bacterial cell wall components, while the fluorinated aromatic ring enhances membrane permeability, contributing to its antimicrobial efficacy .

Applications in Medicinal Chemistry

(1S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL serves as a chiral building block in synthesizing complex organic molecules with potential pharmacological properties. Its dual functionality as both an amine and an alcohol allows for diverse interactions within biological systems, making it valuable in drug development .

Comparative Analysis with Similar Compounds

The structural similarities between (1S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL and other compounds can provide insights into its unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (S)-Propranolol | Non-selective beta-blocker | Used for hypertension; contains naphthalene ring |

| Fluoxetine | Selective serotonin reuptake inhibitor | Antidepressant with trifluoromethyl group |

| (S)-Sertraline | Selective serotonin reuptake inhibitor | Used for depression; features phenyl ring |

The specific combination of functional groups in (1S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL may confer distinct pharmacological properties compared to these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.